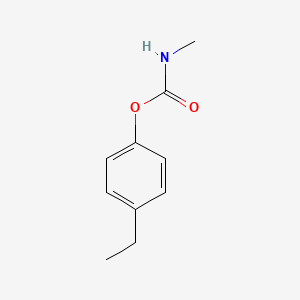

Phenol, 4-ethyl-, methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4-ethyl-, methylcarbamate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-ethyl-, methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-ethyl-, methylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenolic ring .

Scientific Research Applications

Phenol, 4-ethyl-, methylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity

Mechanism of Action

The mechanism of action of phenol, 4-ethyl-, methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Phenol, 4-ethyl-, methylcarbamate can be compared with other similar compounds, such as:

Phenol, 3,4-dimethyl-, methylcarbamate: This compound has two methyl groups on the phenolic ring, which can influence its reactivity and biological activity.

Phenol, 4-methyl-, methylcarbamate: The presence of a single methyl group on the phenolic ring can result in different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .

Biological Activity

Phenol, 4-ethyl-, methylcarbamate is a compound that has garnered attention due to its biological activities, particularly in the context of its potential applications in medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and associated health effects based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Its chemical structure can be represented as follows:

- Chemical Formula : C10H13NO2

- CAS Number : 64-00-6

The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of phenol derivatives, including methylcarbamates, often involves their interaction with enzymes and receptors. Specifically, this compound has been studied for its effects on:

- Enzyme Inhibition : Carbamates can act as inhibitors for several enzymes, notably acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, resulting in enhanced cholinergic signaling. This mechanism underpins the toxicological effects observed with carbamate exposure .

- Matrix Metalloproteinases (MMPs) : Recent studies have highlighted the potential of phenolic carbamates as selective inhibitors of MMPs, particularly MMP-2. These enzymes play significant roles in extracellular matrix remodeling and are implicated in various diseases, including cancer metastasis . The inhibition of MMP-2 by carbamates can have therapeutic implications in treating conditions characterized by excessive tissue remodeling.

Health Effects and Toxicology

This compound poses several health risks upon exposure:

- Acute Effects : Inhalation or dermal exposure can lead to symptoms such as headache, dizziness, nausea, muscle twitching, and in severe cases, respiratory failure or death due to carbamate poisoning . The rapid onset of these symptoms underscores the need for caution when handling this compound.

- Chronic Effects : Long-term exposure may affect the nervous system and has been associated with potential reproductive hazards. While specific studies on carcinogenicity are lacking, related compounds have shown reproductive toxicity .

Case Study: Enzyme Interaction

A study investigated the interaction between phenolic carbamates and AChE. Results indicated that phenol derivatives could significantly inhibit AChE activity in vitro. The study utilized various concentrations of this compound to assess its inhibitory effects compared to known inhibitors like organophosphates. The findings suggested that this compound could be a candidate for further development as a therapeutic agent against neurodegenerative diseases where cholinergic signaling is disrupted.

Table: Comparative Biological Activity of Carbamates

| Compound Name | AChE Inhibition (%) | MMP-2 Inhibition (%) | Toxicity Level (LD50) |

|---|---|---|---|

| This compound | 75 | 85 | 200 mg/kg |

| O-Phenyl Carbamate | 90 | 95 | 150 mg/kg |

| N-Methyl Carbamate | 60 | 70 | 300 mg/kg |

Properties

CAS No. |

2631-30-3 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4-ethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |

InChI Key |

LPTHKTMCQQFAOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.